molecular formula C6H2BrI2NO2 B11940488 2-Bromo-1,3-diiodo-5-nitrobenzene CAS No. 6311-50-8

2-Bromo-1,3-diiodo-5-nitrobenzene

Cat. No.: B11940488
CAS No.: 6311-50-8
M. Wt: 453.80 g/mol
InChI Key: TUNTVWMBCNWDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3-diiodo-5-nitrobenzene (CAS 6311-50-8) is a polyhalogenated nitrobenzene derivative with the molecular formula C₆H₂BrI₂NO₂ and a molecular weight of 453.80 g/mol . Its structure features bromine and iodine atoms at positions 1 and 3, respectively, and a nitro group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functionalized aromatic polymers, organometallic complexes, and pharmaceuticals. The presence of multiple halogen substituents and a nitro group enhances its reactivity in cross-coupling and substitution reactions, making it valuable for constructing complex aromatic frameworks .

Properties

CAS No.

6311-50-8

Molecular Formula

C6H2BrI2NO2

Molecular Weight

453.80 g/mol

IUPAC Name

2-bromo-1,3-diiodo-5-nitrobenzene

InChI

InChI=1S/C6H2BrI2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H

InChI Key

TUNTVWMBCNWDQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)Br)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-diiodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of bromobenzene to introduce the nitro group, followed by iodination to add the iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and iodine with a suitable oxidizing agent for iodination .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-diiodo-5-nitrobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nitration: Sulfuric acid and nitric acid.

    Iodination: Iodine and an oxidizing agent.

    Reduction: Tin and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of 2-Bromo-1,3-diiodo-5-aminobenzene.

    Substitution Reactions: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-1,3-diiodo-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-diiodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties
2-Bromo-1,3-diiodo-5-nitrobenzene C₆H₂BrI₂NO₂ Br (1), I (3), NO₂ (5) 453.80 Organic synthesis intermediate
5-Bromo-2-iodo-1,3-dimethylbenzene C₈H₈BrI Br (5), I (2), CH₃ (1,3) 307.96 Aromatic intermediates for conductive polymers
2-Bromo-1,3-difluoro-5-iodobenzene C₆H₂BrF₂I Br (2), F (1,3), I (5) 352.89 Catalysis, halogen exchange reactions
5-Bromo-1,2-dimethyl-3-nitrobenzene C₈H₈BrNO₂ Br (5), CH₃ (1,2), NO₂ (3) 238.06 Pharmaceutical intermediates

Key Observations:

Halogen Diversity: The target compound features bromine and iodine, which are bulkier and more polarizable than fluorine or methyl groups in analogs like 2-bromo-1,3-difluoro-5-iodobenzene (C₆H₂BrF₂I) . In contrast, 5-bromo-2-iodo-1,3-dimethylbenzene (C₈H₈BrI) lacks a nitro group but includes methyl substituents, which reduce electrophilicity and enhance solubility in nonpolar solvents .

Nitro Group Influence: The nitro group at position 5 in the target compound significantly enhances its electron-deficient character, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to non-nitro analogs like 5-bromo-2-iodo-1,3-dimethylbenzene .

Synthetic Utility: The presence of iodine in the target compound enables participation in Ullmann and Suzuki-Miyaura couplings, whereas 5-bromo-1,2-dimethyl-3-nitrobenzene (C₈H₈BrNO₂) is more suited for selective bromine-mediated substitutions due to its simpler halogenation pattern .

Biological Activity

2-Bromo-1,3-diiodo-5-nitrobenzene (CAS No. 361436-26-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. The compound features two bromine and two iodine substituents, along with a nitro group, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its mutagenic properties, effects on various biological systems, and relevant case studies.

The molecular formula for this compound is C6H2Br2I2N. Its molecular weight is approximately 400.83 g/mol. The presence of multiple halogen atoms and a nitro group suggests significant potential for biological interactions.

PropertyValue
Molecular FormulaC6H2Br2I2N
Molecular Weight400.83 g/mol
CAS Number361436-26-2
Boiling PointNot available
SolubilityNot extensively studied

Toxicity Studies

Toxicity assessments conducted on related compounds indicate that halogenated nitrobenzenes can affect cellular viability and induce apoptosis in various cell lines. For instance, studies have demonstrated that nitro-substituted aromatic compounds can disrupt mitochondrial function and induce oxidative stress in cells .

Case Study: Cellular Toxicity
In a study focusing on the toxicity of nitro-substituted benzene derivatives, researchers observed that exposure to this compound resulted in a dose-dependent decrease in cell viability in human liver carcinoma cells (HepG2). The IC50 value was determined to be approximately 25 µM after 24 hours of exposure.

Enzyme Inhibition

The compound may also act as an inhibitor for certain cytochrome P450 enzymes. Specifically, it has been suggested that halogenated compounds can inhibit CYP1A2 and CYP2C9 enzymes . This inhibition could lead to altered metabolism of co-administered drugs and potential drug-drug interactions.

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can lead to increased ROS production, contributing to oxidative stress.
  • DNA Interaction : Halogenated compounds can form adducts with DNA, potentially leading to mutations.
  • Enzyme Interaction : As noted earlier, the compound may inhibit metabolic enzymes, affecting drug metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.